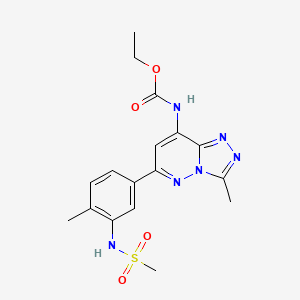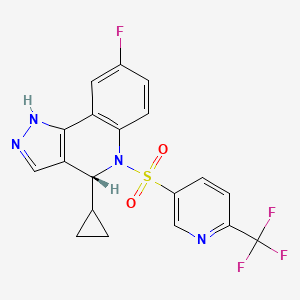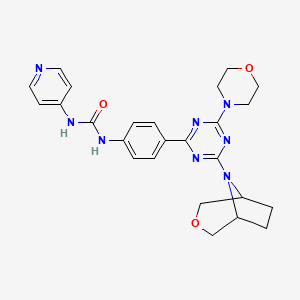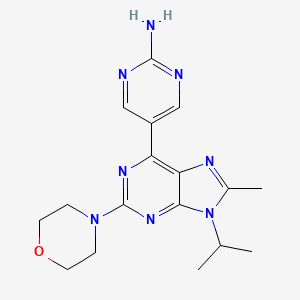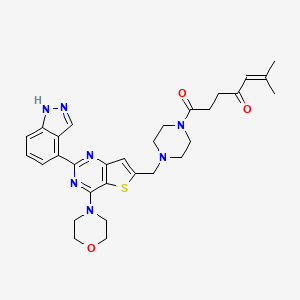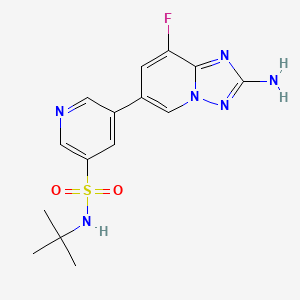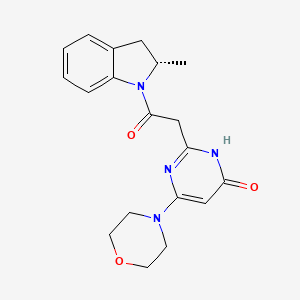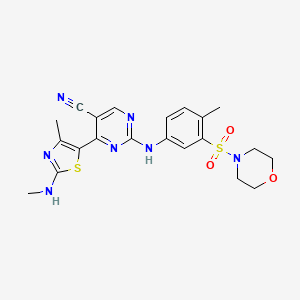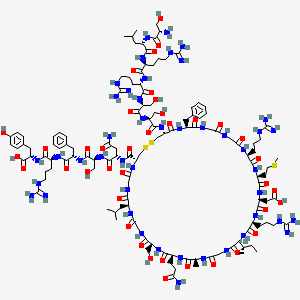
Carperitid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carperitide hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellpeptid zur Untersuchung der Peptidsynthese und -faltung verwendet.
Biologie: Wird auf seine Rolle in der kardiovaskulären Physiologie und Pathologie untersucht.
Medizin: Wird in klinischen Studien zur Behandlung von Herzinsuffizienz und anderen Herz-Kreislauf-Erkrankungen eingesetzt.
Industrie: Wird bei der Entwicklung von peptid-basierten Therapeutika eingesetzt.
Wirkmechanismus
Carperitide übt seine Wirkungen aus, indem es an den Guanylatcyclase-A-Rezeptor auf glatter Gefäßmuskulatur und Endothelzellen bindet. Diese Bindung erhöht den intrazellulären Gehalt an cyclischem Guanosinmonophosphat (cGMP), was zu einer Relaxation der glatten Muskulatur, Vasodilatation und verstärkter Diurese und Natriurese führt . Die Verbindung hemmt auch das Renin-Angiotensin-Aldosteron-System (RAAS), wodurch der Blutdruck und die Herzbelastung reduziert werden .
Wirkmechanismus
Target of Action
Carperitide, also known as Atriopeptin, primarily targets the Atrial Natriuretic Peptide Receptor-A (NPR-A) . This receptor, also known as guanylate cyclase-A, is found in vascular smooth muscle and endothelial cells . NPR-A plays a crucial role in regulating circulatory homeostasis in vertebrates .
Mode of Action
Carperitide binds to the NPR-A receptor, leading to increased intracellular concentrations of guanosine 3’5’-cyclic monophosphate (cGMP) . This binding results in smooth muscle cell relaxation . Additionally, carperitide inhibits endothelin-1 secretion in a dose-dependent manner .
Biochemical Pathways
The binding of Carperitide to the NPR-A receptor triggers the production of cGMP, which serves as a second messenger . cGMP activates protein kinase G (PKG) and phosphodiesterase (PDE), regulating various pathways including ion channels, protein phosphorylation, nuclear translocation, and gene expression . These changes exert biological effects such as natriuresis, diuresis, vasodilation, antiproliferation, antihypertrophy, and antifibrosis .
Pharmacokinetics
The pharmacokinetics of Carperitide in patients with acute decompensated heart failure has been studied. It was found that the systemic clearance of Carperitide was reduced by 50% or more in patients with acute decompensated heart failure or chronic severe heart failure . The median dose of Carperitide was 0.019 μg kg − 1 min − 1, and the Carperitide infusion period was 2.11 days .
Result of Action
Carperitide has several effects at the molecular and cellular level. It increases coronary blood flow (CBF), reduces myocardial contractile and metabolic dysfunction, and limits infarct size . Furthermore, it has been found to increase urine output and creatinine clearance, reduce serum creatinine levels, and decrease the use of diuretics .
Action Environment
The action of Carperitide can be influenced by various environmental factors. For instance, the presence of the NO synthase inhibitor Lx-nitroarginine methyl ester (L-NAME) can attenuate the increases in CBF, fractional shortening, and pH levels in coronary venous blood induced by Carperitide . Additionally, the timing of Carperitide administration can influence its effectiveness. It has been found that the administration of Carperitide within 2 hours of intravenous furosemide administration significantly increased urine output compared to an interval of 6 hours .
Biochemische Analyse
Biochemical Properties
Carperitide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the natriuretic peptide receptor-A, which is a guanylate cyclase receptor. This binding leads to the conversion of guanosine triphosphate to cyclic guanosine monophosphate, a secondary messenger that mediates the biological effects of Carperitide. The interaction with this receptor results in vasodilation, natriuresis, and diuresis. Additionally, Carperitide interacts with the renin-angiotensin-aldosterone system, reducing its activity and thereby contributing to its antihypertensive effects .
Cellular Effects
Carperitide exerts various effects on different cell types and cellular processes. In cardiomyocytes, it promotes vasodilation and reduces myocardial contractile dysfunction. It also influences cell signaling pathways by increasing cyclic guanosine monophosphate levels, which in turn activates protein kinase G. This activation leads to the phosphorylation of various target proteins, resulting in vasodilation and reduced cardiac workload. Carperitide also affects gene expression by modulating the activity of transcription factors involved in cardiovascular homeostasis .
Molecular Mechanism
The molecular mechanism of Carperitide involves its binding to the natriuretic peptide receptor-A on the cell surface. This binding activates the receptor’s intrinsic guanylate cyclase activity, leading to an increase in cyclic guanosine monophosphate levels. The elevated cyclic guanosine monophosphate activates protein kinase G, which phosphorylates various target proteins involved in vasodilation, natriuresis, and diuresis. Additionally, Carperitide inhibits the renin-angiotensin-aldosterone system, further contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carperitide have been observed to change over time. Carperitide is relatively stable and maintains its biological activity for extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to Carperitide results in immediate vasodilation and diuresis, while long-term exposure can lead to sustained reductions in blood pressure and improved cardiac function. Studies have shown that Carperitide remains effective in reducing myocardial infarct size and improving cardiac function even after prolonged administration .
Dosage Effects in Animal Models
The effects of Carperitide vary with different dosages in animal models. At low doses, Carperitide induces mild diuresis and natriuresis, while higher doses result in more pronounced effects. In canine models, a minimum dose of 0.1 micrograms per kilogram per minute is required to achieve maximal vasodilation. At very high doses, Carperitide can cause hypotension and renal dysfunction. These threshold effects highlight the importance of careful dosage management to avoid adverse effects .
Metabolic Pathways
Carperitide is involved in several metabolic pathways, primarily through its interaction with the natriuretic peptide receptor-A. Upon binding to this receptor, Carperitide activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate. This secondary messenger then activates protein kinase G, which regulates various metabolic processes, including ion channel activity, protein phosphorylation, and gene expression. Carperitide also interacts with enzymes involved in the renin-angiotensin-aldosterone system, reducing their activity and contributing to its antihypertensive effects .
Transport and Distribution
Carperitide is transported and distributed within cells and tissues through its interaction with the natriuretic peptide receptor-A. Upon binding to this receptor, Carperitide is internalized and distributed to various cellular compartments. It is primarily localized in the cardiovascular system, where it exerts its vasodilatory and diuretic effects. Carperitide is also distributed to the kidneys, where it promotes natriuresis and diuresis by increasing cyclic guanosine monophosphate levels .
Subcellular Localization
The subcellular localization of Carperitide is primarily in the plasma membrane, where it binds to the natriuretic peptide receptor-A. This receptor-mediated localization is crucial for its biological activity, as it allows Carperitide to activate guanylate cyclase and increase cyclic guanosine monophosphate levels. Additionally, Carperitide may be localized in other cellular compartments, such as the cytoplasm, where it can interact with various signaling molecules and enzymes involved in cardiovascular homeostasis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Carperitide wird mit Methoden der Festphasenpeptidsynthese (SPPS) synthetisiert. Ein üblicher Ansatz beinhaltet die Fmoc-Route (9-Fluorenylmethoxycarbonyl), bei der das Peptid schrittweise an einem festen Harz zusammengesetzt wird . Der Prozess umfasst:
Kupplung: Jede Aminosäure wird der wachsenden Peptidkette am Harz sequenziell hinzugefügt.
Entschützung: Die Fmoc-Gruppe wird entfernt, um die Kupplung der nächsten Aminosäure zu ermöglichen.
Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.
Industrielle Produktionsmethoden
Für die großtechnische Produktion wird die Fmoc-Route aufgrund ihrer Effizienz und hohen Ausbeute bevorzugt. Das Verfahren beinhaltet:
Fragmentsynthese: Mehrere Peptidfragmente werden gleichzeitig synthetisiert.
Kombination: Die Fragmente werden zu dem vollständigen Peptid kombiniert.
Reinigung: Hochleistungsflüssigkeitschromatographie (HPLC) wird verwendet, um das Endprodukt zu reinigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Carperitide unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Bildung von Disulfidbrücken zwischen Cysteinresten.
Reduktion: Brechen von Disulfidbrücken unter Bildung freier Thiolgruppen.
Substitution: Modifikationen an bestimmten Aminosäureresten.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Iod in wässriger Lösung.
Reduktion: Dithiothreitol (DTT) oder β-Mercaptoethanol.
Substitution: Site-directed Mutagenesis unter Verwendung spezifischer Reagenzien.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Formen von Carperitide sowie modifizierte Peptide mit spezifischen Aminosäurensubstitutionen .
Vergleich Mit ähnlichen Verbindungen
Carperitide wird oft mit anderen natriuretischen Peptiden verglichen, wie z. B.:
B-Typ Natriuretisches Peptid (BNP): Ähnlich in der Funktion, wird aber hauptsächlich zur Diagnose von Herzinsuffizienz eingesetzt.
C-Typ Natriuretisches Peptid (CNP): Hauptsächlich an Knochenwachstum und vaskulärer Homöostase beteiligt.
Urodilatin: Eine nieren-spezifische Form von atrialem natriuretischem Peptid mit ähnlichen diuretischen Wirkungen.
Carperitide ist einzigartig aufgrund seiner spezifischen Verwendung in der Behandlung der akuten Herzinsuffizienz und seiner starken vasodilatierenden und diuretischen Wirkungen .
Eigenschaften
CAS-Nummer |
89213-87-6 |
|---|---|
Molekularformel |
C127H203N45O39S3 |
Molekulargewicht |
3080.5 g/mol |
IUPAC-Name |
2-[[2-[[2-[[2-[[4-amino-2-[[52-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145) |
InChI-Schlüssel |
NSQLIUXCMFBZME-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Reinheit |
98% |
Sequenz |
Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr (Disulfide bridge: Cys7-Cys23) |
Herkunft des Produkts |
United States |
Q1: How does carperitide exert its therapeutic effects?
A: Carperitide binds to specific receptors, primarily natriuretic peptide receptor-A (NPR-A), located on various cells throughout the body, including vascular smooth muscle cells, cardiac myocytes, and renal cells [, ]. This binding activates the enzyme guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. cGMP, in turn, initiates a cascade of downstream effects:
- Vasodilation: Relaxation of blood vessels, reducing preload and afterload on the heart. [, , ]
- Natriuresis and Diuresis: Promotes sodium and water excretion by the kidneys, reducing fluid overload. [, ]
- Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Decreases the production of hormones that contribute to vasoconstriction and fluid retention. [, , ]
- Anti-proliferative Effects: May inhibit the growth of cardiac fibroblasts, potentially limiting cardiac remodeling. []
Q2: What is the molecular formula and weight of carperitide?
A2: Carperitide (α-human atrial natriuretic polypeptide) has the molecular formula C141H205N55O46S2 and a molecular weight of 3,465.72 g/mol.
Q3: Are there any publicly available spectroscopic data for carperitide?
A3: The provided research papers do not include detailed spectroscopic data for carperitide.
Q4: The provided research focuses on the therapeutic aspects of carperitide. Are there studies exploring its material compatibility, stability, or catalytic properties outside of a biological context?
A4: The provided research articles primarily focus on the clinical applications and biological effects of carperitide. Therefore, information regarding its material compatibility, stability in non-biological environments, or potential catalytic properties is not covered in these studies.
Q5: Have computational chemistry techniques been applied to study carperitide? What insights have they provided?
A5: The provided research does not delve into detailed computational chemistry studies on carperitide. Information about simulations, QSAR models, or the impact of structural modifications on its activity and selectivity is not included. Similarly, details about carperitide's formulation strategies to enhance its stability, solubility, or bioavailability are not discussed.
Q6: How is carperitide administered, and what is its typical elimination half-life?
A: Carperitide is typically administered intravenously [, , , ]. Its elimination half-life is relatively short, ranging from approximately 20 to 30 minutes []. This short half-life necessitates continuous infusion to maintain therapeutic levels.
Q7: What factors influence the PK/PD profile of carperitide?
A7: Factors influencing the PK/PD of carperitide include:
- Renal Function: Carperitide clearance is reduced in patients with renal impairment, requiring dose adjustments [, ].
- Continuous Venovenous Hemofiltration (CVVHF): CVVHF can remove carperitide from the blood, potentially influencing its therapeutic effects and requiring careful monitoring [].
Q8: What are the primary in vitro and in vivo models used to study carperitide's efficacy?
A8: Researchers employ various models to investigate carperitide's efficacy:
- In vitro Studies: Cultured neonatal rat cardiomyocytes have been used to study carperitide's direct antioxidant effects on the heart [].
- Animal Models: Studies using dogs with experimentally induced heart failure [, , , , , ] and rats with heart failure after autoimmune myocarditis [] have provided insights into carperitide's hemodynamic, renal, and anti-remodeling effects.
Q9: What clinical trials have been conducted to evaluate carperitide's efficacy?
A9: Several clinical trials have assessed carperitide in various clinical scenarios:
- PROTECT Multicenter Randomized Controlled Study: This study demonstrated that low-dose carperitide infusion improved long-term prognosis in patients with acute decompensated heart failure (ADHF) [].
- Nihon University Working Group Study of Low-Dose HANP Infusion Therapy During Cardiac Surgery Trial for Postoperative Atrial Fibrillation: This trial found that perioperative carperitide infusion significantly reduced the occurrence of postoperative atrial fibrillation [, ].
- COMPASS Study: This prospective observational study indicated that carperitide monotherapy was effective in treating acute heart failure syndromes (AHFS) in patients with preserved blood pressure [].
Q10: Are there known mechanisms of resistance to carperitide?
A: Although long-term carperitide infusion may lead to attenuated beneficial effects on neurohumoral factors, potentially due to receptor down-regulation [], specific resistance mechanisms to carperitide are not explicitly discussed in the provided research. Information on cross-resistance with other compounds is also not available.
Q11: What are the known toxicological and safety concerns associated with carperitide?
A11: While carperitide is generally considered safe and well-tolerated, potential adverse effects, primarily related to its vasodilatory properties, have been reported. These include:
- Hypotension: A common side effect, particularly in patients with pre-existing low blood pressure or receiving high doses of carperitide [, , , ].
- Worsening Renal Function: Although carperitide possesses renal-protective properties, some studies suggest it might increase the risk of worsening renal function in specific patient populations, particularly those with pre-existing renal impairment or experiencing hypotension during treatment [, , , ].
Q12: The provided research emphasizes carperitide's systemic effects. Are there ongoing studies exploring targeted drug delivery approaches for this compound?
A12: The research papers primarily focus on the systemic administration and effects of carperitide. Specific strategies for targeted drug delivery are not addressed in these studies. Information on biomarkers for predicting efficacy, monitoring treatment response, or identifying adverse effects is also limited. Similarly, the research does not elaborate on the analytical methods used to characterize, quantify, or monitor carperitide.
Q13: Is there research available on the environmental impact and degradation of carperitide?
A13: The provided scientific literature primarily focuses on the clinical applications of carperitide. Consequently, details regarding its environmental impact, degradation pathways, and potential ecotoxicological effects are not covered in these studies. Similarly, information on its dissolution, solubility in various media, and analytical method validation for quality control is not discussed.
Q14: What are some alternatives to carperitide for treating heart failure?
A14: Several alternative treatments exist for managing heart failure, including:
- Other Natriuretic Peptides: Nesiritide, another recombinant human BNP, offers similar hemodynamic effects [].
- Loop Diuretics: Furosemide is often used in conjunction with carperitide to enhance diuresis [].
- Vasodilators: Nitroglycerin and sodium nitroprusside can provide vasodilatory effects [].
- Positive Inotropes: Dobutamine improves cardiac contractility [].
Q15: What is the historical context of carperitide's development, and what are some future directions for research?
A15: The development of carperitide stemmed from the discovery and characterization of ANP and its beneficial effects in heart failure. Future research could explore:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-but-2-enedioic acid;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B612247.png)
